hDHODH-IN-3
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Overview
Description
DHODH-IN-2 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. This enzyme plays a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of DHODH has been explored as a therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DHODH-IN-2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the inhibitor. Commonly used reagents and conditions include organic solvents, catalysts, and temperature control to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of DHODH-IN-2 involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
DHODH-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure and enhancing the inhibitor’s potency and selectivity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates or derivatives of DHODH-IN-2, which are further processed to obtain the final inhibitor. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .
Scientific Research Applications
Chemistry: Used as a tool compound to study the de novo pyrimidine synthesis pathway and enzyme inhibition mechanisms.
Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.
Medicine: Explored as a therapeutic agent for treating cancers, autoimmune diseases, and viral infections
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DHODH.
Mechanism of Action
DHODH-IN-2 exerts its effects by inhibiting the activity of dihydroorotate dehydrogenase, an enzyme located in the inner mitochondrial membrane. This inhibition disrupts the de novo synthesis of pyrimidine nucleotides, leading to a depletion of intracellular pyrimidine pools. As a result, DNA and RNA synthesis is impaired, causing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells and activated lymphocytes .
Comparison with Similar Compounds
Similar Compounds
Several other DHODH inhibitors have been developed and studied, including:
- Leflunomide
- Teriflunomide
- Brequinar
- BAY2402234
- S312
- S416
Uniqueness of DHODH-IN-2
DHODH-IN-2 is unique due to its specific chemical structure, which provides high potency and selectivity for DHODH. This inhibitor has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various diseases. Additionally, DHODH-IN-2 has favorable pharmacokinetic properties, making it a suitable candidate for further development and clinical trials .
Properties
IUPAC Name |
2-[4-(2-bromophenoxy)-3-ethoxy-5-methylpyrazol-1-yl]-5-ethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2/c1-4-13-10-20-18(21-11-13)23-12(3)16(17(22-23)24-5-2)25-15-9-7-6-8-14(15)19/h6-11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPFEDGFPXNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2C(=C(C(=N2)OCC)OC3=CC=CC=C3Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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